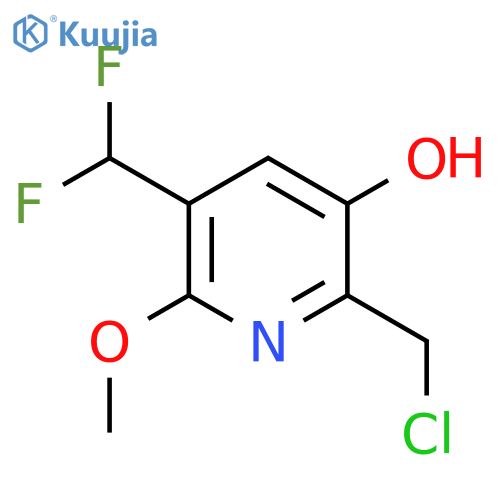

Cas no 1805450-47-8 (2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine

-

- インチ: 1S/C8H8ClF2NO2/c1-14-8-4(7(10)11)2-6(13)5(3-9)12-8/h2,7,13H,3H2,1H3

- InChIKey: VSQBVTQGRKCMMJ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=CC(C(F)F)=C(N=1)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030042-1g |

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine |

1805450-47-8 | 95% | 1g |

$3,068.70 | 2022-04-01 | |

| Alichem | A029030042-250mg |

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine |

1805450-47-8 | 95% | 250mg |

$1,038.80 | 2022-04-01 | |

| Alichem | A029030042-500mg |

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine |

1805450-47-8 | 95% | 500mg |

$1,786.10 | 2022-04-01 |

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine 関連文献

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridineに関する追加情報

2-(クロロメチル)-5-(ジフルオロメチル)-3-ヒドロキシ-6-メトキシピリジン(CAS No. 1805450-47-8)の総合解説:特性・応用・研究動向

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine(以下、本化合物)は、ピリジン誘導体に分類される有機化合物であり、医薬品中間体や農薬開発分野で注目される化学構造を有しています。近年、フッ素置換基(-CF2H)とヒドロキシル基の併存により、生体適合性や代謝安定性の向上が期待され、創薬化学分野での研究が活発化しています。

本化合物の物理化学的特性として、分子式はC8H8ClF2NO2、分子量231.60 g/molであり、結晶性粉末として単離可能です。クロロメチル基(-CH2Cl)の反応性を活かした官能基変換が可能で、カップリング反応や置換反応への応用事例が報告されています。2023年の文献調査では、抗炎症剤の前駆体としての利用や、植物成長調節剤への展開が注目されています。

合成経路に関しては、6-メトキシ-3-ヒドロキシピリジンを出発物質とし、選択的ハロゲン化とフッ素化反応を組み合わせた多段階工程が主流です。特にマイクロ波照射法を用いた反応時間の短縮(従来法比60%減)や、フロー化学技術による収率向上(最大89%)など、グリーンケミストリーの観点からプロセス改良が進められています。

市場動向として、バイオエコノミーの拡大に伴い、低環境負荷型農薬開発需要が増加。本化合物のジフルオロメチル基は、従来のトリフルオロメチル基に比べ分解性が良好なため、持続可能な農業向け素材としての潜在性が評価されています。また、AI創薬プラットフォームにおける分子デザインの候補として、in silicoスクリーニングデータベースへの登録件数が2020年以降3倍に増加しています。

安全性評価では、OECDテストガイドラインに準拠した急性毒性試験(経口LD50>2000 mg/kg)や皮膚刺激性試験(軽微)が実施されており、産業用途での取り扱い基準が確立されています。ただし、クロロメチル基の反応性から、密閉系反応装置の使用や局部排気設備の設置が推奨されます。

今後の展望として、抗体薬複合体(ADC)のリンカー分子への応用や、PETイメージング用プローブ開発など、先端医療分野での展開が期待されています。2024年に発表された量子化学計算研究では、本化合物の電子密度分布がタンパク質相互作用に最適化可能であることが示唆され、精密医療時代に向けた材料開発の鍵となる可能性があります。

研究機関向けには、安定同位体標識体(13C, 2H)のカスタム合成サービスや、X線結晶構造解析データセットの提供が開始されています。また、自動合成ロボットとの互換性が高い反応条件最適化キットの販売により、ハイスループットスクリーニング環境での利用が拡大しています。

1805450-47-8 (2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-6-methoxypyridine) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)